3,3-Diphenylalanine hydrochloride
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Overview
Description
3,3-Diphenylalanine hydrochloride is a synthetic amino acid derivative, characterized by the presence of two phenyl groups attached to the alpha carbon of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylalanine hydrochloride typically involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . This method ensures the formation of the desired enantiomer with high stereochemical purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar electrophilic amination techniques, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to maintain the integrity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3-Diphenylalanine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diphenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking the natural substrates, thereby blocking the active sites and preventing the enzymatic reactions . The compound’s ability to self-assemble into nanostructures also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Diphenylalanine: Similar in structure but lacks the hydrochloride group.
Phenylalanine: A naturally occurring amino acid with a single phenyl group.
D-Phenylalanine: An enantiomer of phenylalanine with similar properties
Uniqueness: 3,3-Diphenylalanine hydrochloride is unique due to the presence of two phenyl groups, which significantly alters its chemical and physical properties compared to its analogues. This structural difference enhances its ability to form stable nanostructures and interact with specific molecular targets .
Properties
Molecular Formula |
C18H21ClN2O4 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-amino-3-[3-[3-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H |
InChI Key |
SKUPFVAQIMKUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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